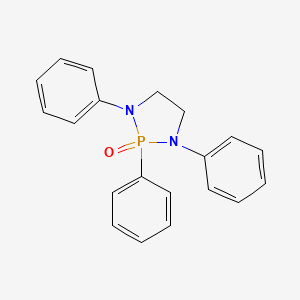
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one is a heterocyclic compound that contains phosphorus, nitrogen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one typically involves the reaction of triphenylphosphine with azides under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane. The temperature and reaction time are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also participate in redox reactions, altering the oxidation state of other molecules and affecting their chemical behavior.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triphenyl-1,2,3-triphosphaindane: Another heterocyclic compound with similar structural features.
1,1,3-Triphenylpropargyl alcohol: A compound with a triphenyl group but different functional groups.
Uniqueness
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one is unique due to its specific combination of phosphorus, nitrogen, and carbon atoms in a heterocyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
118265-95-5 |
|---|---|
Molecular Formula |
C20H19N2OP |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1,2,3-triphenyl-1,3,2λ5-diazaphospholidine 2-oxide |
InChI |
InChI=1S/C20H19N2OP/c23-24(20-14-8-3-9-15-20)21(18-10-4-1-5-11-18)16-17-22(24)19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChI Key |
JYFBJNDSIJHTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(P(=O)(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


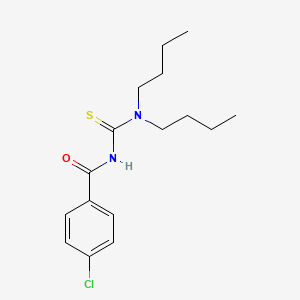
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
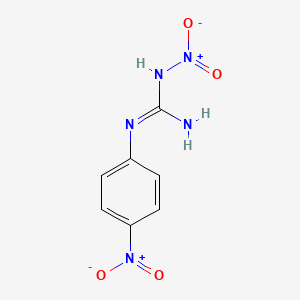
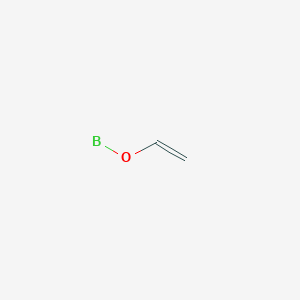
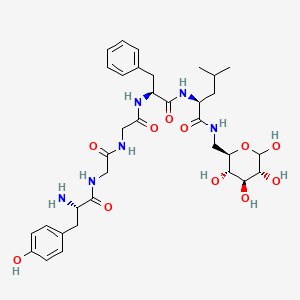
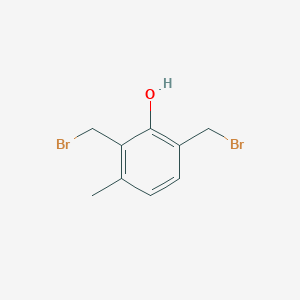

![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
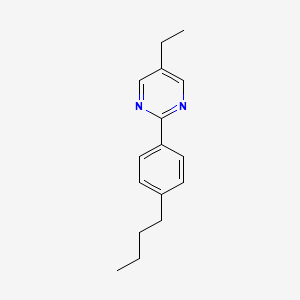


![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
